molecular formula C21H23ClN2O7 B12706484 (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate CAS No. 66113-84-6

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate

Cat. No.: B12706484
CAS No.: 66113-84-6
M. Wt: 450.9 g/mol
InChI Key: XNLFKKPIPARNOY-VMESOOAKSA-N
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Description

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is a complex organic compound with a unique structure It belongs to the class of oxayohimbanium compounds, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves multiple steps. The starting materials typically include precursors such as yohimbine or related alkaloids. The synthetic route may involve:

    Oxidation: The initial step often involves the oxidation of yohimbine to form an intermediate compound.

    Methoxycarbonylation: The intermediate is then subjected to methoxycarbonylation to introduce the methoxycarbonyl group.

    Cyclization: The next step involves cyclization to form the oxayohimbanium core structure.

    Perchlorate Formation: Finally, the compound is treated with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in treating certain diseases or conditions due to its bioactive nature.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Yohimbine: A precursor and structurally related compound with similar biological activities.

    Oxayohimbanium Derivatives: Other derivatives in the oxayohimbanium class with varying functional groups.

Uniqueness

(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is unique due to its specific methoxycarbonyl and perchlorate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66113-84-6

Molecular Formula

C21H23ClN2O7

Molecular Weight

450.9 g/mol

IUPAC Name

methyl (15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate;perchlorate

InChI

InChI=1S/C21H22N2O3.ClHO4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3,4)5/h3-6,11-12,15-16H,7-10H2,1-2H3;(H,2,3,4,5)/t12-,15-,16-;/m0./s1

InChI Key

XNLFKKPIPARNOY-VMESOOAKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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